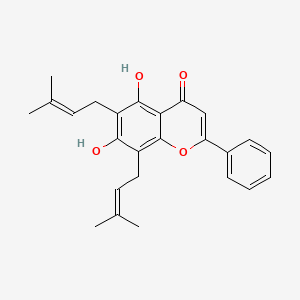
Imafen hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imafen hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is known for its applications in various scientific fields, particularly in the treatment of type 2 diabetes. This compound is a member of the glimins class of drugs, which are tetrahydrotriazine-containing oral antidiabetic agents. This compound has gained attention due to its unique mechanism of action and its potential to address multiple components of diabetes-associated pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imafen hydrochloride involves the chemical modification of a lead molecule identified through in vivo phenotypic screening based on rodent anti-hyperglycemic effectiveness.
Industrial Production Methods: In industrial settings, this compound is produced using a series of chemical reactions that ensure high yield and purity. The process often involves wet granulation techniques, where the active ingredient is combined with excipients to form tablets. The formulation is optimized to achieve rapid therapeutic action and minimal side effects .
Chemical Reactions Analysis
Types of Reactions: Imafen hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Imafen hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of tetrahydrotriazine derivatives.
Biology: It is used to investigate the biological pathways involved in glucose metabolism and insulin resistance.
Medicine: It is primarily used in the treatment of type 2 diabetes, where it helps to lower blood glucose levels and improve mitochondrial bioenergetics.
Industry: It is used in the formulation of oral antidiabetic medications, contributing to the development of new therapeutic agents
Mechanism of Action
Imafen hydrochloride exerts its effects by targeting mitochondrial bioenergetics. It improves insulin resistance and enhances β-cell function, leading to better glucose regulation. The compound is absorbed through organic cation transporters and distributed to various organs and tissues. It is excreted unchanged in urine, indicating minimal metabolism. The molecular targets include mitochondrial enzymes and transporters involved in glucose metabolism .
Comparison with Similar Compounds
Imeglimin: Another member of the glimins class, used for the treatment of type 2 diabetes.
Metformin: A widely used antidiabetic agent that improves insulin sensitivity.
Pioglitazone: A thiazolidinedione that enhances insulin sensitivity by activating peroxisome proliferator-activated receptors
Uniqueness of Imafen Hydrochloride: this compound is unique due to its multi-target mechanism of action, which addresses multiple components of diabetes-associated pathology. Unlike other antidiabetic agents, it improves mitochondrial bioenergetics and targets multiple organ systems affected by type 2 diabetes .
Properties
CAS No. |
53361-28-7 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |
InChI Key |
OGFIMJLYLLFOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)

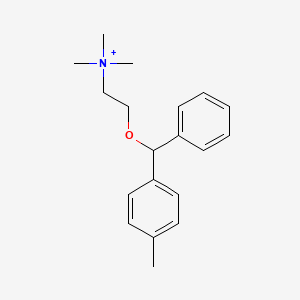
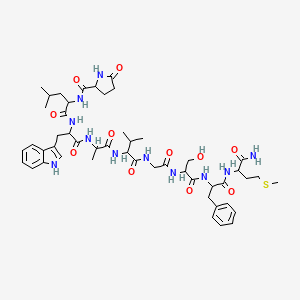
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)

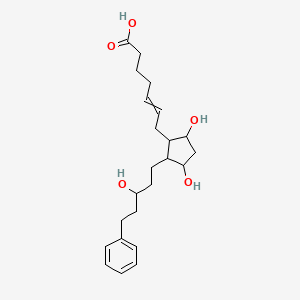

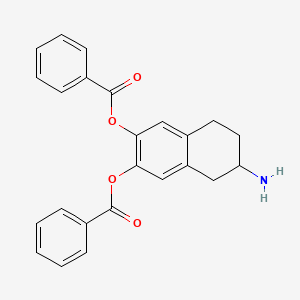
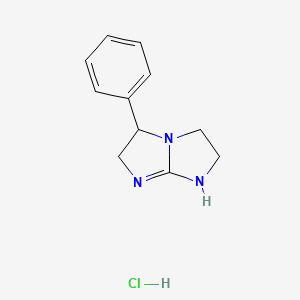
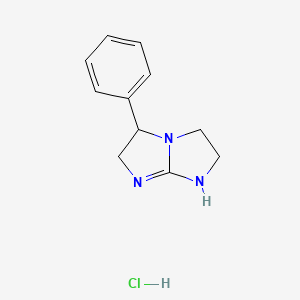
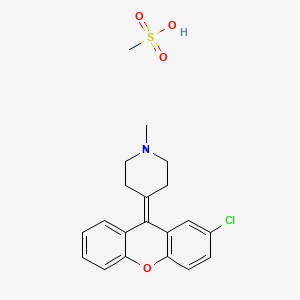
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
